molecular formula C8H14O B12679739 Oct-6-enal CAS No. 63826-25-5

Oct-6-enal

Cat. No.: B12679739
CAS No.: 63826-25-5
M. Wt: 126.20 g/mol
InChI Key: KVNBGNGISDIZRP-UHFFFAOYSA-N
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Preparation Methods

Oct-6-enal can be synthesized through various methods. One common method involves the distillation separation from plant essential oils such as citronella oil . Another method includes the hydrogenation of citral or the dehydrogenation of β-citronellol . These methods are widely used in both laboratory and industrial settings to produce this compound.

Chemical Reactions Analysis

Oct-6-enal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted aldehydes .

Mechanism of Action

The mechanism of action of Oct-6-enal involves its interaction with various molecular targets and pathways. It is known to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and other biomolecules, affecting their function . The compound’s reactivity is influenced by its α,β-unsaturated aldehyde structure, which makes it a potent electrophile .

Comparison with Similar Compounds

Oct-6-enal can be compared with other similar compounds such as:

This compound is unique due to its specific structure and reactivity, which make it a valuable compound in various fields of research and industry.

Properties

CAS No.

63826-25-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-6-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3

InChI Key

KVNBGNGISDIZRP-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CCCCC=O

Canonical SMILES

CC=CCCCCC=O

density

0.8536 (20 ºC)

physical_description

Colorless oil/Green melon-like aroma

solubility

Slightly soluble
Soluble (in ethanol)

Origin of Product

United States

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